molecular formula C11H15NS B11767205 2-(4-(Methylthio)phenyl)pyrrolidine

2-(4-(Methylthio)phenyl)pyrrolidine

Cat. No.: B11767205
M. Wt: 193.31 g/mol
InChI Key: JZADJSRAECBIIQ-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)pyrrolidine is an organic compound with the molecular formula C11H15NS. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-(methylthio)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 4-(methylthio)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic addition to the aldehyde group of 4-(methylthio)benzaldehyde. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Methylthio)phenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2)

Major Products Formed:

Scientific Research Applications

2-(4-(Methylthio)phenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during myocardial ischemia-reperfusion injury. The compound exerts its effects by targeting cyclophilin D (CypD), a key regulator of mPTP, thereby preventing the opening of the pore and reducing cell death .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Methylthio)phenyl)pyrrolidine is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NS/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3

InChI Key

JZADJSRAECBIIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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